molecular formula C18H13N5O3 B7172632 N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-(1,2,4-oxadiazol-3-yl)benzamide

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-(1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B7172632
M. Wt: 347.3 g/mol
InChI Key: HVHNPZFFEZIUQK-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is a compound that features two oxadiazole rings attached to a benzamide core Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-(1,2,4-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c1-11-20-17(23-26-11)14-3-2-4-15(9-14)21-18(24)13-7-5-12(6-8-13)16-19-10-25-22-16/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHNPZFFEZIUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-(1,2,4-oxadiazol-3-yl)benzamide typically involves the formation of the oxadiazole rings followed by their attachment to the benzamide core. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-(1,2,4-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-(1,2,4-oxadiazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-(1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole rings can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The compound may also interfere with DNA or RNA synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
  • 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenylmethanol

Uniqueness

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-(1,2,4-oxadiazol-3-yl)benzamide is unique due to the presence of two oxadiazole rings attached to a benzamide core, which imparts specific chemical and biological properties.

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